molecular formula C18H11NO2 B12608037 8-Aminochrysene-1,4-dione CAS No. 646059-61-2

8-Aminochrysene-1,4-dione

Cat. No.: B12608037
CAS No.: 646059-61-2
M. Wt: 273.3 g/mol
InChI Key: OTQUGCXAIQWBPB-UHFFFAOYSA-N
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Description

8-Aminochrysene-1,4-dione is a chemical compound with the molecular formula C16H9NO2 It is a derivative of chrysene, a polycyclic aromatic hydrocarbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Aminochrysene-1,4-dione typically involves the reaction of chrysene-1,4-dione with an amine source. One common method is the nucleophilic substitution reaction where chrysene-1,4-dione is reacted with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-100°C to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 8-Aminochrysene-1,4-dione can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding hydro derivatives.

    Substitution: The amino group can participate in electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) or sulfonyl chlorides (RSO2Cl) are used under acidic or basic conditions.

Major Products:

    Oxidation: Nitro derivatives of this compound.

    Reduction: Hydro derivatives of this compound.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

8-Aminochrysene-1,4-dione has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its structural similarity to other bioactive compounds.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Aminochrysene-1,4-dione involves its interaction with cellular components. It can intercalate into DNA, disrupting the normal function of the genetic material. This property is particularly useful in cancer research, where the compound can inhibit the proliferation of cancer cells by interfering with their DNA replication processes. The molecular targets include DNA and various enzymes involved in DNA synthesis and repair pathways.

Comparison with Similar Compounds

    Chrysene-1,4-dione: The parent compound, which lacks the amino group.

    1,4-Diaminoanthraquinone: A structurally similar compound with two amino groups.

    Mitoxantrone: An anticancer drug with a similar polycyclic structure.

Uniqueness: 8-Aminochrysene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike its parent compound chrysene-1,4-dione, the presence of the amino group allows for a wider range of chemical reactions and potential applications. Compared to 1,4-diaminoanthraquinone and mitoxantrone, this compound offers a different balance of hydrophobic and hydrophilic properties, making it suitable for specific research and industrial applications.

Properties

CAS No.

646059-61-2

Molecular Formula

C18H11NO2

Molecular Weight

273.3 g/mol

IUPAC Name

8-aminochrysene-1,4-dione

InChI

InChI=1S/C18H11NO2/c19-11-2-4-12-10(9-11)1-3-14-13(12)5-6-15-16(20)7-8-17(21)18(14)15/h1-9H,19H2

InChI Key

OTQUGCXAIQWBPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC3=C2C=CC4=C3C(=O)C=CC4=O)C=C1N

Origin of Product

United States

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